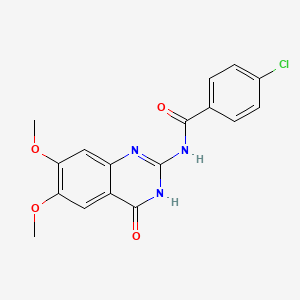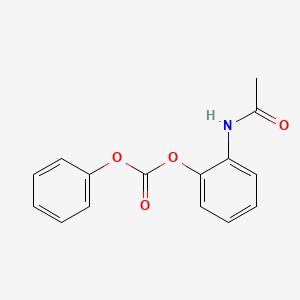
2-(acetylamino)phenyl phenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(acetylamino)phenyl phenyl carbonate, also known as AAC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is synthesized through a specific process, which will be discussed in AAC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This paper aims to provide an overview of AAC and its potential future directions in scientific research.
作用机制
The mechanism of action of 2-(acetylamino)phenyl phenyl carbonate is still not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. This property makes this compound a potential candidate for use in the development of supramolecular materials, such as self-assembled monolayers and molecular sensors.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects, particularly in the field of drug delivery. It has been shown to have low toxicity and good biocompatibility, making it a potential candidate for use in drug delivery systems. This compound has also been studied for its potential use in cancer therapy, where it can be used to deliver drugs specifically to cancer cells.
实验室实验的优点和局限性
2-(acetylamino)phenyl phenyl carbonate has several advantages for use in lab experiments, including its high purity and low toxicity. However, it also has some limitations, such as its relatively high cost and limited availability. These limitations may restrict its use in certain experiments, but this compound still has potential applications in various fields of scientific research.
未来方向
There are several potential future directions for the study of 2-(acetylamino)phenyl phenyl carbonate. One potential direction is in the development of new organic semiconductors for use in flexible electronic devices. Another direction is in the development of new drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Additionally, this compound could be studied further for its potential applications in supramolecular materials and molecular sensors.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been studied and optimized to produce high yields of pure this compound. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several potential future directions for the study of this compound, including the development of new organic semiconductors and drug delivery systems.
合成方法
The synthesis of 2-(acetylamino)phenyl phenyl carbonate involves a reaction between 2-(acetylamino)phenol and phenyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been studied and optimized to produce high yields of this compound with high purity.
科学研究应用
2-(acetylamino)phenyl phenyl carbonate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where this compound can be used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in the development of flexible electronic devices, such as flexible displays and sensors.
属性
IUPAC Name |
(2-acetamidophenyl) phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)16-13-9-5-6-10-14(13)20-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODGPVWNURRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-methylphenyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6094293.png)
![1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine](/img/structure/B6094308.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6094309.png)
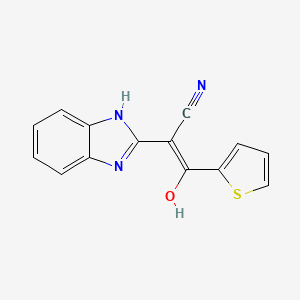
![1-(2,5-dimethylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094332.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6094341.png)
![3-cyclopropyl-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6094342.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6094344.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6094349.png)
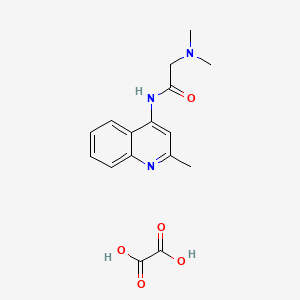
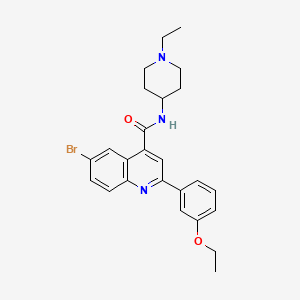
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6094382.png)
